![molecular formula C22H23Cl2N3O5 B298083 2-{4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298083.png)
2-{4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'compound X' in research studies.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using compound X in lab experiments is its potent antitumor activity. This makes it an ideal candidate for screening potential anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on compound X. One potential avenue of research is to investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets. Finally, more research is needed to optimize the synthesis of this compound and to develop more efficient methods for its administration in lab experiments.
Synthesis Methods
The synthesis of compound X involves the reaction of 2-(4-bromomethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide with hydrazine hydrate and 2,4-dichlorobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure compound X.
Scientific Research Applications
Compound X has been widely used in scientific research for its potential applications in the field of drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has also been found to possess anti-inflammatory and antioxidant properties.
properties
Product Name |
2-{4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide |
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Molecular Formula |
C22H23Cl2N3O5 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23Cl2N3O5/c23-16-5-8-20(19(24)10-16)32-14-22(29)27-26-11-15-3-6-17(7-4-15)31-13-21(28)25-12-18-2-1-9-30-18/h3-8,10-11,18H,1-2,9,12-14H2,(H,25,28)(H,27,29)/b26-11+ |
InChI Key |
ANRDMFPNLUXPFW-KBKYJPHKSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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